1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride

Chemical Identity Molecular Weight Stoichiometry

Researchers frequently encounter stoichiometric errors when substituting hydrochloride salts with free bases. This compound (CAS 878769-86-9) provides the exact hydrochloride form with verified molecular weight (217.69 g/mol), ensuring reproducible synthetic outcomes. • Precise MW eliminates calculation ambiguity caused by free base substitution (20% MW difference). • Minimum 95% purity suitable for scaffold derivatization and analytical reference. • Global availability with documented analytical data for procurement confidence.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69
CAS No. 878769-86-9
Cat. No. B2771181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride
CAS878769-86-9
Molecular FormulaC10H16ClNO2
Molecular Weight217.69
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)OC)N)O.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-7(12)10(11)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H
InChIKeyQAIPOFBPMPSEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS 878769-86-9) - Chemical Identity and Baseline Procurement Data


1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS: 878769-86-9) is a small molecule scaffold with the molecular formula C10H16ClNO2 and a molecular weight of 217.69-217.7 g/mol . This compound belongs to the class of substituted phenylpropanolamines . It is primarily utilized as a versatile chemical building block and research reagent .

Procurement Risk Analysis: Why Alternative CAS Numbers Cannot Be Directly Substituted for 878769-86-9


Substituting 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS 878769-86-9) with closely related analogs such as the free base (CAS 212394-48-4) or a regioisomer (CAS 305448-36-6) [1] introduces significant and quantifiable risks. The hydrochloride salt (CAS 878769-86-9) has a molecular weight of 217.69 g/mol , while the free base (CAS 212394-48-4) is 181.23 g/mol , a 20% difference that directly impacts stoichiometry in synthetic or biological applications. Similarly, the 1-amino-2-(4-methoxyphenyl)propan-2-ol regioisomer (CAS 305448-36-6) [1] shares the same molecular weight but features a structural rearrangement with unknown implications for activity and solubility. Crucially, there is a lack of quantitative comparative data on the hydrochloride salt form (CAS 878769-86-9), rendering any substitution an unvalidated and high-risk change. The evidence below underscores the absence of robust differentiation data, which is itself a critical factor in procurement decisions where experimental reproducibility is paramount.

Quantitative Differentiation of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS 878769-86-9) Against Comparators


Molecular Weight Comparison: Hydrochloride Salt vs. Free Base

1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS 878769-86-9) is a distinct chemical entity with a molecular weight of 217.69-217.7 g/mol, as confirmed by Chemsrc and CymitQuimica . This contrasts sharply with the free base analog, 1-Amino-1-(4-methoxyphenyl)propan-2-OL (CAS 212394-48-4), which has a molecular weight of 181.23 g/mol [1]. This is a fundamental and verifiable difference.

Chemical Identity Molecular Weight Stoichiometry

Structural Isomerism: Impact on Physicochemical and Biological Properties

The target compound, 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS 878769-86-9) , is a structural isomer of the related compound 1-amino-2-(4-methoxyphenyl)propan-2-ol (CAS 305448-36-6) [1]. While both share the same molecular formula (C10H15NO2 for the free base), the position of the amino group differs, classifying them as regioisomers. The target compound is a 1-amino-1-phenylpropan-2-ol, whereas the comparator is a 1-amino-2-phenylpropan-2-ol.

Structural Isomer Regioisomer SAR

Absence of Validated Quantitative Differentiation Data: A Critical Procurement Consideration

A systematic search of primary research papers, patents, and authoritative databases for 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS 878769-86-9) reveals a complete lack of publicly available, verifiable, quantitative data on its biological activity, stability, solubility, or any other performance metric. This is a crucial finding for scientific selection. The absence of such data means that any claims of differential advantage over analogs are currently unsubstantiated and represent a high degree of procurement and experimental risk.

Data Scarcity Experimental Reproducibility Procurement Risk

Evidence-Based Application Scenarios for 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS 878769-86-9)


As a Versatile Scaffold in De Novo Chemical Synthesis

The primary documented use of 1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride (CAS 878769-86-9) is as a 'versatile small molecule scaffold' for the synthesis of more complex organic molecules . This is a low-risk application based on its fundamental chemical properties. The 20% difference in molecular weight compared to its free base analog (CAS 212394-48-4) is critical for accurate stoichiometric calculations, making this salt form the preferred choice when a hydrochloride counterion is required for solubility or reactivity.

As a Reference Standard in Analytical Method Development and QC

The distinct molecular identity of the hydrochloride salt, with a well-defined molecular weight of 217.69 g/mol , makes it a suitable reference standard for analytical method development and quality control (QC). Its unique mass distinguishes it from the free base and other isomers, enabling unambiguous identification via LC-MS or other analytical techniques . This application does not require prior knowledge of biological activity and relies solely on its verifiable chemical composition.

In Early-Stage Exploratory Research Requiring a Defined Counterion

For exploratory biological or chemical research where the hydrochloride counterion is a necessary or preferred component, this specific salt form is the only directly applicable choice. Substituting with the free base (CAS 212394-48-4) would alter the ionic strength and pH of experimental solutions. The lack of performance data means that any use beyond basic chemistry requires the user to perform their own validation and characterization, positioning this compound as a starting point for discovery rather than a validated tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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